

# Application Notes and Protocols for Indigo Carmine as a Redox Indicator

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## Compound of Interest

Compound Name: Indigo

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## Abstract

**Indigo** carmine is a versatile organic dye widely utilized in analytical chemistry as a pH and redox indicator. Its distinct color changes in response to varying redox potentials and pH levels make it a valuable tool in various applications, including titrimetric analysis, spectrophotometric quantification of antioxidants, and as an indicator in drug assays. This document provides detailed application notes and protocols for the effective use of **indigo** carmine as a redox indicator for researchers, scientists, and professionals in drug development.

## Principle of Indigo Carmine as a Redox Indicator

**Indigo** carmine, also known as 5,5'-**indigo**disulfonic acid sodium salt, undergoes reversible oxidation-reduction (redox) reactions that are accompanied by distinct color changes. The molecule can exist in an oxidized state, which is blue, and a reduced state, known as leuco-**indigo** carmine, which is yellow.[1][2][3] The transition between these states involves intermediate species, leading to a spectrum of colors including green and red.

The redox potential of **indigo** carmine is pH-dependent.[4] At a pH of 0, the standard redox potential ( $E^\circ$ ) is +0.29 V.[5] As the pH increases, the redox potential decreases. This property is crucial for its application in different chemical environments.

The generalized redox reaction can be represented as follows:

**Indigo Carmine** (oxidized, blue) +  $2e^- + 2H^+ \rightleftharpoons$  Leuco-**indigo Carmine** (reduced, yellow)

## Physicochemical Properties and Data

A summary of the key quantitative data for **indigo** carmine is presented in the table below for easy reference.

| Property                                      | Value   | References   |
|---|---|--------------|
| Standard Redox Potential ( $E^\circ$ at pH 0) | +0.29 V   | [5]          |
| pH Indicator Range                            | pH 11.4 (Blue) - 13.0 (Yellow)                                      | [1][2][3]    |
| $\lambda_{\text{max}}$ (Oxidized Form)        | 610 nm  | [1]          |
| Molar Absorptivity at 610 nm                  | $8.07 \times 10^4 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ | [6]          |
| Color (Oxidized State)                        | Blue  | [5]          |
| Color (Reduced State - Leuco form)            | Yellow  | [2][3][7][8] |
| Intermediate Colors                           | Green, Red  | [9]          |

## Visualizations

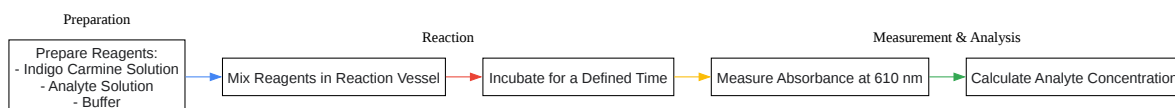
### Redox State Transition of Indigo Carmine

The following diagram illustrates the color changes of **indigo** carmine corresponding to its different redox states.

Caption: Redox states and corresponding colors of **indigo** carmine.

### Experimental Workflow for Spectrophotometric Analysis

This diagram outlines the general workflow for using **indigo** carmine in a spectrophotometric assay to determine the concentration of an analyte.



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Caption: General workflow for a spectrophotometric assay using **indigo** carmine.

## Experimental Protocols

### Protocol 1: Determination of Total Antioxidant Capacity (TAC)

This protocol describes a spectrophotometric method for determining the total antioxidant capacity of a sample, adapted from a method using Ce(IV) as an oxidizing agent.[10]

#### a. Materials and Reagents:

- **Indigo** Carmine solution ( $1 \times 10^{-3}$  M): Dissolve 0.0466 g of **indigo** carmine in 100 mL of distilled water.
- Cerium (IV) sulfate solution ( $1 \times 10^{-3}$  M) in dilute sulfuric acid.
- Antioxidant standard solution (e.g., Trolox, Ascorbic Acid) at various concentrations.
- Sample extract.
- Spectrophotometer capable of measuring absorbance at 610 nm.

#### b. Experimental Procedure:

- **Reaction Setup:** In a series of test tubes, add a known excess amount of Ce(IV) sulfate solution.

- **Sample/Standard Addition:** Add varying concentrations of the antioxidant standard or the sample extract to the test tubes.
- **Incubation:** Allow the reaction between the antioxidants and Ce(IV) to proceed for a specific time in a slightly acidic medium.
- **Indigo Carmine Addition:** Add a known amount of the **indigo** carmine solution to each test tube. The unreacted Ce(IV) will oxidize (bleach) the **indigo** carmine.
- **Absorbance Measurement:** Measure the absorbance of the remaining blue-colored **indigo** carmine at 610 nm.
- **Quantification:** The decrease in absorbance is proportional to the amount of antioxidant present in the sample. A standard curve is generated using the antioxidant standard to quantify the total antioxidant capacity of the sample.

## Protocol 2: Titrimetric Determination of Tannins (Lowenthal-Permanganate Titration)

This protocol is a classic method for quantifying tannins in samples like cider, using **indigo** carmine as an indicator.<sup>[7]</sup>

### a. Materials and Reagents:

- Standardized potassium permanganate (KMnO<sub>4</sub>) solution.
- **Indigo** carmine indicator solution: Dissolve 1 g of **indigo** carmine in 100 mL of distilled water.<sup>[8]</sup>
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), concentrated.
- Tannin-containing sample.
- Distilled water.

### b. Experimental Procedure:

- **Blank Titration (Calibration):**

- To a flask, add 5 mL of the **indigo** carmine solution and dilute with 200 mL of distilled water.
- Add a small amount of concentrated sulfuric acid.
- Titrate with the standardized  $\text{KMnO}_4$  solution until the blue color changes to a pale yellow. Record the volume of  $\text{KMnO}_4$  used (Y).
- Sample Titration:
  - To a separate flask, add 1 mL of the tannin-containing sample, 5 mL of the **indigo** carmine solution, and dilute with distilled water up to 200 mL.
  - Add the same amount of concentrated sulfuric acid as in the blank titration.
  - Titrate with the standardized  $\text{KMnO}_4$  solution. The tannins will be oxidized first, followed by the **indigo** carmine. The endpoint is the change from blue to yellow. Record the volume of  $\text{KMnO}_4$  used (X).<sup>[7]</sup>
- Calculation: The volume of  $\text{KMnO}_4$  required to oxidize the tannins is (X - Y). The concentration of tannins can then be calculated based on the stoichiometry of the reaction.

## Protocol 3: Indirect Spectrophotometric Determination of Trimethoprim

This protocol provides a method for the quantitative estimation of the drug trimethoprim, based on its oxidation and the subsequent reaction with **indigo** carmine.<sup>[6][11]</sup>

### a. Materials and Reagents:

- Trimethoprim standard solution (e.g., 100  $\mu\text{g/mL}$ ).
- N-bromosuccinimide (NBS) solution (known excess concentration).
- **Indigo** carmine solution (e.g., 200  $\mu\text{g/mL}$ ).<sup>[11]</sup>
- Hydrochloric acid (HCl) solution (e.g., 2 M).<sup>[11]</sup>

- Spectrophotometer.

b. Experimental Procedure:

- Oxidation of Trimethoprim: In a reaction vessel, add a known volume of the trimethoprim standard or sample solution. Add a known excess of the NBS solution in an acidic medium (using HCl).
- Reaction with **Indigo** Carmine: After the oxidation of trimethoprim is complete, add a specific volume of the **indigo** carmine solution. The residual NBS will bleach the **indigo** carmine.
- Absorbance Measurement: Measure the absorbance of the remaining **indigo** carmine at 610 nm.
- Calibration and Quantification: The absorbance of the remaining **indigo** carmine is linearly proportional to the concentration of trimethoprim.[6] A calibration curve is prepared using standard solutions of trimethoprim to determine the concentration in the sample.

## Safety Precautions

- **Indigo** carmine is moderately toxic by ingestion and can be a body tissue irritant.[8]
- Handle all chemicals, including acids and oxidizing agents, with appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.
- Work in a well-ventilated area.
- Consult the Safety Data Sheet (SDS) for each reagent before use.

## Conclusion

**Indigo** carmine is a robust and versatile redox indicator with a wide range of applications in research and development. The protocols provided herein offer a starting point for its use in quantifying antioxidants, tannins, and pharmaceutical compounds. The distinct color changes and well-defined electrochemical properties of **indigo** carmine, when properly utilized, can provide reliable and accurate results in various analytical procedures.

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